B602133 Acepromazine hydrochloride CAS No. 973-12-6

Acepromazine hydrochloride

Cat. No.: B602133
CAS No.: 973-12-6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Acepromazine hydrochloride is a phenothiazine derivative psychotropic drug primarily used in veterinary medicine as a sedative and antiemetic. It was initially used in humans during the 1950s as an antipsychotic agent but is now rarely used for this purpose. Its principal value lies in calming and quieting anxious animals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acepromazine hydrochloride is synthesized through a multi-step process involving the reaction of phenothiazine with various reagents. The key steps include:

    Nitration: of phenothiazine to form nitrophenothiazine.

    Reduction: of nitrophenothiazine to aminophenothiazine.

    Alkylation: of aminophenothiazine with 3-dimethylaminopropyl chloride to form acepromazine.

    Hydrochloride salt formation: by reacting acepromazine with hydrochloric acid.

Industrial Production Methods: The industrial production of this compound involves large-scale chemical synthesis using the above steps, ensuring high purity and yield. The process is optimized for cost-effectiveness and efficiency, with stringent quality control measures to ensure the final product meets pharmaceutical standards .

Types of Reactions:

    Oxidation: Acepromazine can undergo oxidation to form its sulfoxide derivative.

    Reduction: The nitro group in nitrophenothiazine is reduced to an amino group during synthesis.

    Substitution: Alkylation of aminophenothiazine with 3-dimethylaminopropyl chloride is a substitution reaction.

Common Reagents and Conditions:

    Nitration: Nitric acid and sulfuric acid.

    Reduction: Hydrogen gas and a metal catalyst (e.g., palladium on carbon).

    Alkylation: 3-dimethylaminopropyl chloride in the presence of a base (e.g., sodium hydroxide).

Major Products:

    Sulfoxide derivative: from oxidation.

    Aminophenothiazine: from reduction.

    Acepromazine: from alkylation

Scientific Research Applications

Acepromazine hydrochloride has various scientific research applications:

Mechanism of Action

Acepromazine hydrochloride acts as an antagonist on multiple postsynaptic receptors, including:

    Dopaminergic receptors (D1, D2, D3, D4): Blocking these receptors reduces psychotic symptoms and induces sedation.

    Serotonergic receptors (5-HT1, 5-HT2): Provides anxiolytic and antidepressive effects.

    Histaminergic receptors (H1): Contributes to its sedative and antiemetic properties.

    Alpha-adrenergic receptors (alpha1, alpha2): Lowers blood pressure and induces sedation.

    Muscarinic receptors (M1, M2): Causes anticholinergic effects such as dry mouth and blurred vision

Comparison with Similar Compounds

    Chlorpromazine: Another phenothiazine derivative used in humans as an antipsychotic.

    Promazine: Similar structure and used to manage schizophrenia.

    Trifluoperazine: Used as an antipsychotic in humans.

Uniqueness: Acepromazine hydrochloride is unique in its primary use in veterinary medicine, particularly for its sedative and antiemetic properties in animals. Its combination of receptor antagonism provides a broad spectrum of effects, making it versatile for various veterinary applications .

Properties

IUPAC Name

1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2OS.ClH/c1-14(22)15-9-10-19-17(13-15)21(12-6-11-20(2)3)16-7-4-5-8-18(16)23-19;/h4-5,7-10,13H,6,11-12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WODNMIMTVRACLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What are the primary applications of Acepromazine hydrochloride in veterinary medicine according to the provided research?

A1: The research highlights the use of this compound as a pre-anesthetic agent in veterinary medicine. Specifically, one study [] investigated its effectiveness in combination with buprenorphine for premedicating dogs undergoing total intravenous anesthesia (TIVA) with either alfaxalone or propofol. Another study [] explored its use alongside phencyclidine hydrochloride for immobilizing walruses (Odobenus rosmarus).

Q2: How does this compound compare to other anesthetic agents mentioned in the studies in terms of recovery time?

A2: The study comparing alfaxalone and propofol for TIVA in dogs premedicated with this compound and buprenorphine [] found that dogs receiving propofol had significantly shorter times to standing and overall recovery compared to those receiving alfaxalone.

Q3: Were there any notable cardiorespiratory effects observed when using this compound as a pre-anesthetic in the canine study?

A3: The canine study [] found no significant differences in heart rate, mean arterial pressure, respiratory rate, haemoglobin oxygen saturation, or rectal temperature between dogs receiving either alfaxalone or propofol for TIVA when premedicated with this compound and buprenorphine. This suggests that this compound, in this specific combination and context, did not negatively impact these cardiorespiratory parameters.

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